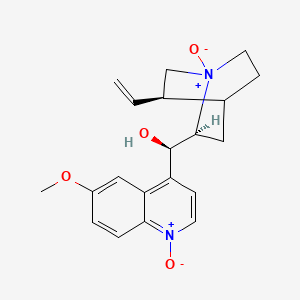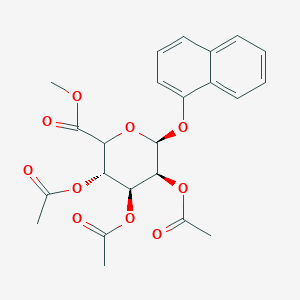
生物素化胱胺盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
Synthesis of compounds closely related to Biotinyl Cystamine Hydrochloride involves complex chemical reactions, often starting from basic biochemical precursors such as L-cysteine. For instance, the synthesis of biotin from L-cysteine is a notable process that involves multiple steps with significant yields, highlighting the chemical transformations essential for creating biotin and its derivatives (Chavan et al., 2005). Additionally, synthesis pathways involving cyclometalation and the incorporation of biotin moieties into luminescent complexes demonstrate the complex chemical engineering required to produce functional biotinylated reagents (Lo et al., 2004).
Molecular Structure Analysis
The molecular structure of biotin and its derivatives, including Biotinyl Cystamine Hydrochloride, is critical for their binding and interaction with proteins such as avidin. The arrangement of biotinylated compounds can influence their ability to form complexes with avidin, demonstrating the importance of molecular structure in the functionality of these compounds (Green et al., 1971).
Chemical Reactions and Properties
Chemical reactions involving Biotinyl Cystamine Hydrochloride and similar compounds often include biotinylation, where the biotin moiety is attached to target molecules. The chemical properties of these compounds enable selective binding to avidin, facilitating various biochemical assays and imaging techniques. For instance, luminescent biotinylation reagents derived from cyclometalated iridium(III) and rhodium(III) demonstrate the integration of biotin into complex molecules, offering insights into the chemical reactions underlying biotinylation processes (Leung et al., 2010).
Physical Properties Analysis
The physical properties of Biotinyl Cystamine Hydrochloride, such as solubility, stability, and luminescence, are crucial for its application in biological experiments. Studies on luminescent cyclometalated iridium(III) complexes containing biotin pendants reveal the impact of these properties on the efficacy of biotinylated compounds in live-cell imaging and other applications (Zhang & Lo, 2009).
Chemical Properties Analysis
The chemical properties of Biotinyl Cystamine Hydrochloride, such as its reactivity, biotin binding efficiency, and interaction with proteins, dictate its utility in biochemical assays. The synthesis and characterization of luminescent biotin complexes highlight the chemical versatility of biotinylated compounds and their potential in bioconjugation and detection methods (Lo et al., 2005).
科学研究应用
神经退行性疾病和神经精神疾病
生物素化胱胺盐酸盐,作为一种胱胺的形式,已显示出在治疗神经退行性疾病和神经精神疾病(如阿尔茨海默病(AD)、亨廷顿舞蹈病(HD)、帕金森病(PD)和精神分裂症)方面具有潜力 {svg_1}. 这些疾病的特点是氧化应激和亚硝化应激升高,它们在发病机制中起着核心作用 {svg_2}. 生物素化胱胺盐酸盐可减轻氧化应激和炎症,并上调涉及脑源性神经营养因子(BDNF)和核因子红系 2 相关因子 2(Nrf2)信号传导的神经保护途径 {svg_3}.
辐射防护
胱胺是生物素化胱胺盐酸盐的来源,它具有辐射防护作用,并且比单独使用半胱氨酸更有效 {svg_4}. 它已被用于降低受照射的果蝇和小鼠的死亡率 {svg_5}.
胱氨酸病的治疗
胱胺已被用于治疗胱氨酸病,这是一种溶酶体疾病 {svg_6}. 由于生物素化胱胺盐酸盐是一种胱胺的形式,因此它有可能用于这种应用。
生物过程研究
生物素化胱胺盐酸盐是一种紧凑的化合物,专门为科学研究目的而设计,并已被证明是研究各种生物过程的宝贵资产 {svg_7}.
药物递送
使用封装系统是克服胱胺不良特性和改善生物素化胱胺盐酸盐药代动力学行为的一种良好方法 {svg_8}. 通常建议将生物素化胱胺盐酸盐缀合到纳米颗粒表面以改善环糊精-药物包合物在口腔内的递送 {svg_9}.
化合物的比色检测
作用机制
Target of Action
Biotinyl Cystamine Hydrochloride, also known as BC, is a new form of cysteamine . Cysteamine is a cystine depleting agent used to treat the effects of cystinosis . Cystinosis is a rare disease caused by mutations in the CTNS gene that encodes for cystinosin, a protein responsible for transporting cystine out of the cell lysosome . Therefore, the primary target of BC is the cystinosin protein.
Mode of Action
BC interacts with its target, cystinosin, to deplete cystine, thereby mitigating the effects of cystinosis . Cystamine, the oxidized form of cysteamine, is first converted to cysteamine in the reducing atmosphere of cells . Treating cells with cystamine elicits an increase of cysteine in 3 hours .
Biochemical Pathways
BC affects several biochemical pathways. It mitigates oxidative stress and inflammation and upregulates neuroprotective pathways involving brain-derived neurotrophic factor (BDNF) and Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling .
Pharmacokinetics
Cysteamine can traverse the blood-brain barrier, a desirable characteristic of drugs targeting neurodegeneration . This suggests that BC may also have similar pharmacokinetic properties.
Result of Action
The result of BC’s action is the depletion of cystine, which helps to mitigate the effects of cystinosis . This can lead to a reduction in the accumulation of cystine throughout the body, especially the eyes and kidneys .
Action Environment
The action of BC is likely influenced by various environmental factors. For instance, the reducing atmosphere of cells is necessary for the conversion of cystamine to cysteamine . .
属性
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-(2-aminoethyldisulfanyl)ethyl]pentanamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N4O2S3.ClH/c15-5-7-22-23-8-6-16-12(19)4-2-1-3-11-13-10(9-21-11)17-14(20)18-13;/h10-11,13H,1-9,15H2,(H,16,19)(H2,17,18,20);1H/t10-,11-,13-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNRQHZVVIQCEQD-SQRKDXEHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCSSCCN)NC(=O)N2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCSSCCN)NC(=O)N2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27ClN4O2S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[(5Z)-5-({4-[4-(2,2-Diphenylethenyl)phenyl]-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indol-7-yl}methylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B1141168.png)





![4-[(2Z)-2-Penten-1-yl]pyridine](/img/structure/B1141178.png)


